Mass Spectrometric Discrimination: C18(plasm)-18:1 PE-d9 vs. Unlabeled C18(plasm)-18:1 PE
C18(plasm)-18:1 PE-d9 contains nine deuterium atoms at positions 15-18 of the sn-2 oleoyl chain, producing a +9 Da mass shift relative to the unlabeled endogenous plasmalogen C18(plasm)-18:1 PE . This mass differential enables complete chromatographic co-elution while maintaining baseline mass spectrometric resolution, a capability absent in unlabeled internal standards which cannot be distinguished from endogenous analyte [1].
| Evidence Dimension | Mass shift for MS discrimination |
|---|---|
| Target Compound Data | +9 Da (d9 labeling) |
| Comparator Or Baseline | 0 Da (unlabeled C18(plasm)-18:1 PE) |
| Quantified Difference | Δm/z = +9 units |
| Conditions | Electrospray ionization mass spectrometry (ESI-MS); LC-MS/MS |
Why This Matters
Without isotopic mass shift, unlabeled standards cannot be distinguished from endogenous analyte, rendering absolute quantification impossible.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
